(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
Overview
Description
The compound “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” contains a tert-butoxycarbonyl group . This group is often used in organic chemistry as a protecting group for amines . It’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is often used as a protecting group in organic chemistry . It’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . The specific reactions involving “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The tert-butoxycarbonyl group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 . The specific properties of “this compound” would require further analysis.Scientific Research Applications
Synthesis and Intermediate Applications
- Large-Scale Preparation from L-Aspartic Acid : (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, a compound related to (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, has been synthesized from L-aspartic acid on a large scale, demonstrating its potential as an intermediate in organic synthesis (Yoshida et al., 1996).
Chiral Auxiliary and Building Block Applications
- Synthesis of Chiral Auxiliaries and Dipeptides : Enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, closely related to the subject compound, have been synthesized and utilized as chiral auxiliaries and building blocks in dipeptide synthesis, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).
Application in Inhibitory Peptides
- Design of Angiotensinogen Transition-State Analogues : Research on similar compounds includes the design of angiotensinogen transition-state analogues, indicating applications in the development of inhibitory peptides for therapeutic purposes (Thaisrivongs et al., 1987).
Spectroscopic and Theoretical Analysis
- Spectroscopic and Computational Methods : 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, another related compound, has been characterized using spectroscopic and computational methods, suggesting the potential of this compound for similar detailed structural and thermodynamic analyses (Devi et al., 2018).
Additional Research
- Further studies on related compounds include the development of electrophilic building blocks for enantiomerically pure compounds and exploration of various synthetic methods, indicating the compound's relevance in various areas of organic chemistry and drug synthesis (Zimmermann & Seebach, 1987), (Xue & Silverman, 2010).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. As a protecting group, the tert-butoxycarbonyl group can prevent certain functional groups from reacting until it’s removed . The specific mechanism of action of “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would require further study.
Future Directions
The future directions for research on “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would depend on its potential applications. Given the use of the tert-butoxycarbonyl group as a protecting group in organic chemistry , there could be interest in exploring its use in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-GVHYBUMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102403-69-8 | |
Record name | (5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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